

An In-depth Technical Guide to the Mass Spectrum of 1-Bromododecane-d25

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Compound of Interest

Compound Name: 1-Bromododecane-d25

Cat. No.: B1284230

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This technical guide provides a detailed analysis of the mass spectrum of **1-bromododecane-d25**, a deuterated analog of 1-bromododecane. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

Introduction

1-Bromododecane-d25, with the chemical formula $\text{CD}_3(\text{CD}_2)_{11}\text{Br}$, is a saturated fatty alkyl bromide heavily substituted with deuterium.[1] Such deuterated compounds are valuable in various scientific applications, including as internal standards in mass spectrometry-based quantification, for elucidating reaction mechanisms, and in metabolic studies. Understanding the mass spectrometric behavior of this compound is crucial for its effective application. This guide will focus on the electron ionization (EI) mass spectrum, a common and informative analytical technique.[2][3][4]

Predicted Mass Spectrum Data

While a publicly available mass spectrum for **1-bromododecane-d25** is not readily found, its fragmentation pattern can be reliably predicted based on the known mass spectrum of its non-deuterated counterpart, 1-bromododecane ($\text{C}_{12}\text{H}_{25}\text{Br}$). The primary difference in the mass spectrum will be a mass shift for the molecular ion and all deuterium-containing fragments. The molecular weight of 1-bromododecane is approximately 249.23 g/mol, while the molecular weight of **1-bromododecane-d25** is approximately 274.14 g/mol.

The mass spectrum of long-chain n-alkyl bromides under electron ionization is characterized by a series of fragment ions resulting from the cleavage of C-C bonds along the alkyl chain and the loss of the bromine atom or HBr. For **1-bromododecane-d25**, we anticipate a similar pattern, with the key difference being the increased mass of the fragments due to the presence of deuterium.

The following table summarizes the predicted major fragment ions for **1-bromododecane-d25**, their calculated mass-to-charge ratio (m/z), and the corresponding fragment structure. The predictions are based on the common fragmentation pathways of n-alkyl halides.

Predicted m/z	Ion Formula (Deuterated)	Corresponding Non-Deuterated m/z	Fragment Lost
274/276	$[C_{12}D_{25}^{79}Br]^+ / [C_{12}D_{25}^{81}Br]^+$	249/251	(Molecular Ion)
195	$[C_{12}D_{25}]^+$	169	Br
166	$[C_9D_{19}]^+$	127	C_3D_6Br
152	$[C_8D_{17}]^+$	113	C_4D_8Br
138	$[C_7D_{15}]^+$	99	$C_5D_{10}Br$
124	$[C_6D_{13}]^+$	85	$C_6D_{12}Br$
110	$[C_5D_{11}]^+$	71	$C_7D_{14}Br$
96	$[C_4D_9]^+$	57	$C_8D_{16}Br$
82	$[C_3D_7]^+$	43	$C_9D_{18}Br$
68	$[C_2D_5]^+$	29	$C_{10}D_{20}Br$

Experimental Protocols

The following describes a typical experimental protocol for acquiring the electron ionization mass spectrum of **1-bromododecane-d25**.

Sample Preparation:

- **Sample Purity:** Ensure the **1-bromododecane-d25** sample is of high purity (e.g., >98%) to avoid interference from impurities in the mass spectrum.
- **Solvent Selection:** Dissolve a small amount of the sample in a volatile, high-purity solvent such as hexane or dichloromethane. The concentration should be optimized for the instrument being used, typically in the range of 10-100 ng/μL.
- **Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe (DIP) for solid or low-volatility liquid samples, or through a gas chromatograph (GC) for volatile samples. Given that 1-bromododecane is a liquid at room temperature, GC-MS would be an ideal method.

Mass Spectrometry Parameters (Electron Ionization - EI):

- **Ionization Source:** Electron Ionization (EI)
- **Electron Energy:** 70 eV (a standard energy that allows for reproducible fragmentation patterns and comparison with library spectra)
- **Ion Source Temperature:** 200-250 °C (to ensure complete vaporization of the sample)
- **Mass Analyzer:** Quadrupole or Time-of-Flight (TOF)
- **Scan Range:** m/z 30-400 (to cover the molecular ion and all expected fragments)
- **Carrier Gas (for GC-MS):** Helium at a constant flow rate (e.g., 1 mL/min)
- **GC Column:** A non-polar column (e.g., DB-5ms) would be suitable for separating this non-polar analyte.
- **GC Oven Program:** Start at a low temperature (e.g., 70 °C) and ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

Data Interpretation and Fragmentation Pathway

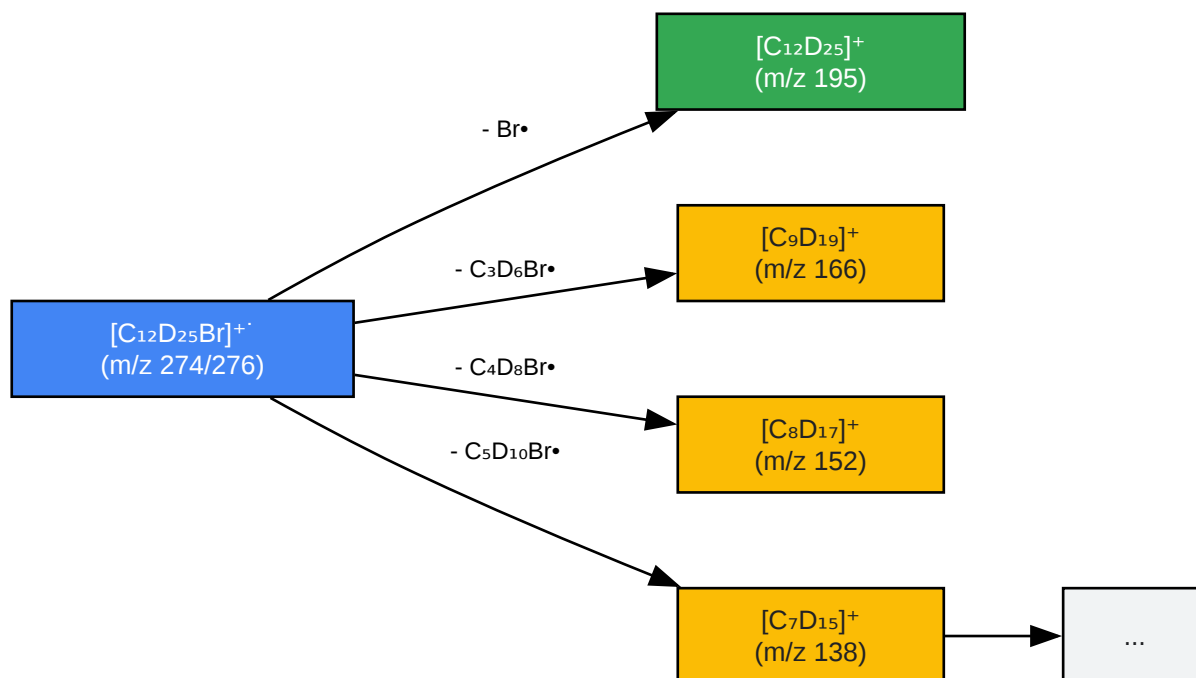
The electron ionization of **1-bromododecane-d25** will lead to the formation of a molecular ion, $[C_{12}D_{25}Br]^+$. Due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br are in an

approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M^+ and $M+2$) of nearly equal intensity.

The high energy of the electron beam (70 eV) will cause the molecular ion to be energetically unstable, leading to fragmentation. The fragmentation of long-chain alkyl halides is well-characterized and primarily involves two main pathways:

- Alpha-Cleavage: Cleavage of the C-Br bond, which is the weakest bond in the molecule, will result in the formation of a dodecyl-d25 cation, $[C_{12}D_{25}]^+$.
- C-C Bond Cleavage: Fragmentation along the alkyl chain will produce a series of carbocations with the general formula $[C_nD_{2n+1}]^+$. These will appear as clusters of peaks separated by 16 mass units (due to the loss of CD_2 groups), which is a characteristic pattern for deuterated alkanes.

The fragmentation pathway can be visualized as follows:



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